molecular formula C9H12N2O3S B1320457 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde CAS No. 919016-53-8

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

Cat. No.: B1320457
CAS No.: 919016-53-8
M. Wt: 228.27 g/mol
InChI Key: KYAFACCQZWQYTC-UHFFFAOYSA-N
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Description

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a methoxy group, a morpholine ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-4-methoxythiazole with morpholine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Methoxy-2-morpholin-4-yl-thiazole-5-carboxylic acid.

    Reduction: 4-Methoxy-2-morpholin-4-yl-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde serves as a versatile building block for the construction of more complex molecules.

Biology and Medicine

It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for incorporation into materials that require specific functional characteristics .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine ring and thiazole moiety may play a role in binding to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

4-methoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-13-8-7(6-12)15-9(10-8)11-2-4-14-5-3-11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAFACCQZWQYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=N1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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